molecular formula C17H17N3O5 B5419715 N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5419715
M. Wt: 343.33 g/mol
InChI Key: LYRKYIMACQNZCD-GXDHUFHOSA-N
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Description

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and an amide linkage

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11(2)18-16(21)14(19-17(22)15-4-3-9-25-15)10-12-5-7-13(8-6-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRKYIMACQNZCD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 4-nitrobenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form the enone intermediate.

    Amidation Reaction: The enone intermediate is then reacted with furan-2-carboxylic acid and isopropylamine under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.

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